molecular formula C15H25N3 B1367455 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine CAS No. 90931-05-8

4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine

Cat. No.: B1367455
CAS No.: 90931-05-8
M. Wt: 247.38 g/mol
InChI Key: QHPQSVBCZGRFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

The compound 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine is systematically named according to IUPAC guidelines, reflecting its structural components: a piperazine core substituted at the 1-position with a 3-methylphenyl group and at the 4-position with a butan-1-amine chain. Common synonyms include 1-Piperazinebutanamine, 4-(3-methylphenyl) and SCHEMBL3198977 .

Structurally, it belongs to the arylpiperazine subclass of piperazine derivatives, characterized by aromatic substituents on the piperazine ring. The butanamine side chain further classifies it as a secondary amine with aliphatic characteristics.

Chemical Registry Information and Identifiers

The compound is cataloged under several universal identifiers:

Identifier Value Source
CAS Registry Number 90931-05-8
PubChem CID 13320376
DSSTox Substance ID DTXSID70536720
Molecular Formula C₁₅H₂₅N₃
Molecular Weight 247.38 g/mol

Key structural descriptors include:

  • SMILES : NCCCCN1CCN(C2=CC=CC(C)=C2)CC1
  • InChI : InChI=1S/C15H25N3/c1-14-5-4-6-15(13-14)18-11-9-17(10-12-18)8-3-2-7-16/h4-6,13H,2-3,7-12,16H2,1H3

Structural Significance in Piperazine Chemistry

Piperazine derivatives are pharmacologically significant due to their ability to interact with biological targets such as neurotransmitter receptors. In this compound:

  • The 3-methylphenyl group at the piperazine 1-position introduces steric and electronic effects that modulate receptor binding affinity. Meta-substitution on the aromatic ring avoids direct steric clashes observed in ortho-substituted analogs.
  • The butan-1-amine chain provides flexibility, enabling optimal spatial orientation for interactions with hydrophobic pockets in target proteins. The four-carbon linker balances solubility and membrane permeability, a feature exploited in drug design.

Properties

IUPAC Name

4-[4-(3-methylphenyl)piperazin-1-yl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-14-5-4-6-15(13-14)18-11-9-17(10-12-18)8-3-2-7-16/h4-6,13H,2-3,7-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPQSVBCZGRFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536720
Record name 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90931-05-8
Record name 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Alkylation of Piperazine Derivatives

  • Starting materials: 1-(3-methylphenyl)piperazine and 4-chlorobutan-1-amine or its protected form.
  • Reagents and conditions:
    • Base such as potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF).
    • Temperature range: 70–80°C.
  • Procedure: The nucleophilic nitrogen of the piperazine attacks the alkyl halide (4-chlorobutan-1-amine derivative), forming the desired N-substituted product.
  • Yield and purity: Moderate to high yields (50–80%) are typical with careful control of reaction time and temperature.

Reductive Amination Route

  • Starting materials: 1-(3-methylphenyl)piperazine and 4-oxobutan-1-amine (or equivalent aldehyde/ketone).
  • Reagents and conditions:
    • Reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3).
    • Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
    • Room temperature or slightly elevated temperatures.
  • Procedure: The piperazine nitrogen reacts with the carbonyl compound to form an imine intermediate, which is then reduced to the amine.
  • Advantages: This method allows for selective monoalkylation and avoids over-alkylation.
  • Yields: Typically good yields (~60–75%) with high selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitutions under acidic or basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or active esters (e.g., ethyl chlorformate) .

Example Reaction :

4 4 3 Methylphenyl piperazin 1 yl butan 1 amine+CH3IK2CO3N Methyl derivative(Yield 65 78 )[1]\text{4 4 3 Methylphenyl piperazin 1 yl butan 1 amine}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3}\text{N Methyl derivative}\quad (\text{Yield 65 78 })[1]

Acylation and Carbamate Formation

The compound reacts with carbamating agents to form stable derivatives. For instance:

  • Ethyl chlorformate in the presence of triethylamine yields the corresponding carbamate-protected piperazine .

Reaction Pathway :

Amine+ClCO2EtEt3NEthyl 4 4 3 methylphenyl piperazin 1 yl butylcarbamate(Yield 58 )[1]\text{Amine}+\text{ClCO}_2\text{Et}\xrightarrow{\text{Et}_3\text{N}}\text{Ethyl 4 4 3 methylphenyl piperazin 1 yl butylcarbamate}\quad (\text{Yield 58 })[1]

Reduction and Oxidation Reactions

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines. Addition of AlCl₃ improves yields (up to 67%) by stabilizing reactive intermediates .

  • Oxidation : The primary amine can be oxidized to nitro derivatives using MnO₂ or other oxidizing agents, though this pathway is less common due to competing side reactions .

Comparative Reactivity with Structural Analogs

The reactivity of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine differs from analogs due to steric and electronic effects of its 3-methylphenyl group:

Compound Reactivity Profile Key Reaction Yield
Target CompoundEnhanced stability in acidic conditions; selective acylation at primary amine Alkylation with CH₃I78%
4-(4-Ethylpiperazin-1-yl)butan-1-amineHigher lipophilicity accelerates nucleophilic substitutionAcylation with AcCl82%
1-(3-Methylphenyl)piperazineLimited reactivity due to lack of primary amine N/AN/A

Research Findings and Mechanistic Insights

  • Catalytic Reductive Amination : The compound undergoes reductive amination with ketones (e.g., 4-piperidone) using NaBH₃CN or triacetoxyborohydride, forming spirocyclic derivatives .

  • Steric Effects : The 3-methylphenyl group hinders electrophilic aromatic substitution on the piperazine ring, directing reactivity to the primary amine .

  • Acid/Base Stability : The piperazine ring remains intact under mild acidic conditions (pH 4–6), but degrades in strong acids (e.g., HCl > 2M) .

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Properties
This compound is primarily studied for its pharmacological properties, particularly its interactions with neurotransmitter receptors. Research indicates that it may act as an antagonist at dopamine receptors, especially the D3 receptor, which is implicated in neuropsychiatric disorders such as schizophrenia and depression .

Therapeutic Applications
The compound's ability to modulate neurotransmitter activity positions it as a potential candidate for drug development aimed at treating various neuropsychiatric conditions. Its structural features enhance its affinity and selectivity for these biological targets, making it an important focus in the search for novel therapeutic agents.

Mechanism of Action
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine is believed to influence serotonin and dopamine signaling pathways. By binding to specific receptors, it can alter their conformation and activity, potentially inhibiting or activating cellular signaling processes critical for mood regulation and behavior modification .

Research Findings
Studies have shown that this compound exhibits significant biological activity, including antimicrobial properties. Its interactions with various biological targets suggest that it may have broader implications beyond neuropharmacology, including potential applications in treating infections or other diseases .

Synthesis and Production

Synthetic Routes
The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of 3-methylphenylpiperazine with butylamine under controlled conditions, often using catalysts like polyphosphoric acid to facilitate the reaction.

Industrial Production
In industrial settings, large-scale production may utilize batch reactions or continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions is crucial to ensure high purity and yield of the final product .

Mechanism of Action

The mechanism of action of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

a. 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine

  • Synthesis : Synthesized via alkylation of 1-(2-methoxyphenyl)piperazine with N-(4-bromobutyl)phthalimide, achieving a 69% yield after deprotection . Using phthalimide protection significantly improves yield compared to unprotected intermediates (<40%) .
  • Receptor Activity : Acts as a dopamine D2/D3 receptor ligand, with demonstrated affinity in preclinical studies . The 2-methoxy group’s electron-donating nature may enhance receptor binding through hydrogen bonding or resonance effects.

b. 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-amine

  • Synthesis : Lower yield (59%) compared to methoxy-substituted analogs, likely due to steric and electronic hindrance from electron-withdrawing chlorine substituents .

c. 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine

  • Synthesis : While direct synthesis data is scarce, analogous compounds (e.g., 6-[4-(3-Methylphenyl)piperazin-1-yl]phthalazin-1-amine) report lower yields (~21%) when using similar alkylation strategies . The 3-methyl group’s inductive electron-donating effect may slightly improve reactivity compared to halogens.
  • Hypothesized Activity : The methyl group’s smaller size and lipophilicity may optimize receptor binding compared to bulkier or polar substituents.

Alkyl Chain Length Variations

Compound Alkyl Chain Length Yield (%) Notes
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanamine C3 35 Lower yield due to shorter chain
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine C4 69–93 Optimal balance of reactivity and yield
5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentan-1-amine C5 79 Longer chains may improve bioavailability

The C4 chain in this compound likely balances synthetic feasibility and pharmacokinetic properties.

Piperazine vs. Piperidine Derivatives

a. 4-(3-Methylpiperidin-1-yl)butan-1-amine

  • Structure : Replaces piperazine with a piperidine ring (one nitrogen instead of two).
  • Implications : Reduced hydrogen-bonding capacity and altered basicity may lower receptor affinity but increase lipophilicity .

b. This compound

Future Research Directions

Synthesis Optimization : Apply phthalimide protection strategies to improve yields of the 3-methylphenyl derivative.

Pharmacological Profiling : Evaluate receptor binding (e.g., dopamine, serotonin) and compare with 2-methoxy/2,3-dichloro analogs.

Physicochemical Studies : Assess logP, solubility, and blood-brain barrier penetration relative to similar compounds.

Biological Activity

4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine is a piperazine derivative notable for its potential pharmacological applications, particularly in the treatment of neuropsychiatric disorders. Its unique molecular structure, characterized by a butan-1-amine chain linked to a piperazine ring with a 3-methylphenyl substituent, suggests significant interactions with neurotransmitter systems, particularly dopamine receptors.

  • Molecular Formula : C15H25N3
  • Molecular Weight : 247.38 g/mol

The compound's reactivity includes nucleophilic substitutions and electrophilic additions, typical of amines and piperazine derivatives. Its interactions are primarily mediated through its amine group, which can be protonated under acidic conditions, affecting solubility and biological activity.

Research indicates that this compound interacts specifically with dopamine receptors, particularly the D2-like receptor subtypes. This interaction is crucial for its potential therapeutic effects in treating conditions such as schizophrenia and Parkinson's disease. Molecular docking studies have elucidated its binding affinities and mechanisms of action at these receptors, highlighting its role as a D3 receptor antagonist.

Biological Activity

The biological activities of this compound include:

  • Dopamine Receptor Interaction : The compound has shown significant affinity for D2-like dopamine receptors, which are implicated in various neuropsychiatric disorders. This makes it a candidate for further investigation as a therapeutic agent .
  • Anticancer Potential : Similar compounds in the piperazine class have demonstrated the ability to inhibit microtubule dynamics in cancer cells, suggesting that this compound may also exhibit anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical in determining its biological activity. The presence of the 3-methylphenyl group enhances lipophilicity and receptor selectivity. Comparative analysis with related compounds reveals that variations in substituents can significantly impact receptor binding affinities and therapeutic potentials.

Compound NameStructureUnique Features
4-(4-Ethylpiperazin-1-yl)butan-1-amineC13H21N3Ethyl substitution enhances lipophilicity.
4-(4-Methylpiperazin-1-yl)butan-1-amineC12H23N3Methyl group may influence receptor selectivity.
N-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butanamideC15H20Cl2N2Chlorine substitution affects pharmacodynamics significantly.

Case Studies

Several studies have explored the biological effects of similar piperazine derivatives:

  • Dopamine Receptor Studies : A study on piperazine-based compounds indicated that modifications to the phenyl ring can enhance D3 receptor selectivity while reducing affinity for other D2-like receptors. This is crucial for minimizing side effects associated with non-selective dopamine antagonism .
  • Anticancer Activity : Research on piperazine derivatives has shown that specific substitutions can lead to increased sensitivity of cancer cells to apoptotic signals, highlighting the potential of these compounds in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via multi-step alkylation or reductive amination of piperazine derivatives. For example, analogous piperazine-based compounds (e.g., 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine) are synthesized by coupling substituted phenylpiperazines with halogenated alkanes under reflux conditions, followed by purification via column chromatography (e.g., chloroform:methanol eluent systems) . Purity is validated using mass spectrometry (MS, e.g., ESI+ m/z analysis) and 1H NMR to confirm structural integrity and absence of unreacted intermediates .

Q. How can the stereochemical configuration of piperazine derivatives like this compound be resolved?

  • Methodological Answer : Enantiomeric resolution can be achieved using chiral column chromatography or by synthesizing diastereomeric salts with chiral acids. For example, (1R,4R) and (1S,4S) enantiomers of related cyclohexyl-piperazine compounds are separated via diastereomeric crystallization and confirmed by optical rotation and NMR chemical shift analysis .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature?

  • Methodological Answer : Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 6 months) analyzed via HPLC-UV or LC-MS. Environmental factors like pH are tested in buffered solutions (pH 1–12), with degradation products identified using high-resolution MS and compared to reference standards .

Advanced Research Questions

Q. How do structural modifications (e.g., 3-methylphenyl vs. 4-methylphenyl substitution) impact receptor binding affinity and selectivity?

  • Methodological Answer : Comparative studies involve synthesizing analogs (e.g., 4-[4-(4-Methylphenyl)piperazin-1-yl]butan-1-amine) and testing binding affinity via radioligand displacement assays (e.g., for serotonin or dopamine receptors). For instance, N-substituted piperazines show varying Ki values depending on substituent position, with 3-methyl groups enhancing lipophilicity and CNS penetration .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer composition). Standardization using reference compounds (e.g., clozapine for 5-HT2A receptor assays) and meta-analysis of raw data (e.g., pIC50 normalization) can harmonize results. Cross-validation with orthogonal assays (e.g., functional cAMP vs. calcium flux) is critical .

Q. How can computational modeling predict the compound’s metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico tools like ADMET Predictor™ or Schrödinger’s QikProp to model CYP450-mediated oxidation sites. For example, piperazine N-methyl groups are prone to demethylation, forming reactive intermediates. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-MS metabolite profiling .

Q. What experimental frameworks link this compound’s mechanism to broader pharmacological theories (e.g., polypharmacology)?

  • Methodological Answer : Map its receptor interaction profile (e.g., via SEA, SwissTargetPrediction) to established pathways (e.g., monoaminergic neurotransmission). For instance, dual 5-HT1A/D2 modulation may explain antipsychotic-like effects in rodent models. Theoretical alignment requires iterative hypothesis testing (e.g., knock-out animal studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.